![molecular formula C8H6F3N3 B2988156 2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine CAS No. 2416228-85-6](/img/structure/B2988156.png)
2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine” is a derivative of pyrazolopyridine . Pyrazolopyridines are a class of compounds that have shown significant biological activity . They are heterocyclic building blocks with useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine”, has been a topic of interest in the field of agrochemical and pharmaceutical ingredients . The synthesis involves various processes, including scaffold hopping and computer-aided drug design . The synthesis of these derivatives is an important area of organic chemistry .Molecular Structure Analysis
The molecular structure of “2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine” is characterized by the presence of a pyrazole and a pyridine ring . The pyrazole ring can act as a weak base or acid, with possible strength highly dependent on the nature of their substituent groups .Chemical Reactions Analysis
Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA . The chemical reactions involved in the synthesis of these derivatives are complex and involve multiple steps .科学的研究の応用
Mechanoluminescence and OLED Applications
One notable application of 2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine derivatives is in the field of mechanoluminescence and organic light emitting diodes (OLEDs). Research on Pt(II) complexes with chelates derived from similar compounds has demonstrated significant photophysical properties. For instance, certain complexes exhibit mechanoluminescence, a phenomenon where materials emit light under mechanical stress, and concentration-dependent photoluminescence when embedded in a poly(methyl methacrylate) matrix. These complexes have been utilized in OLEDs, showing high efficiency and stable chromaticity, making them promising for display and lighting technologies (Huang et al., 2013).
Heterocyclic Compound Synthesis
The molecule also finds application in the synthesis of heterocyclic compounds. For instance, acylation reactions involving similar pyrazolo[3,4-b]pyridine derivatives have facilitated the efficient synthesis of a new class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives. These reactions are crucial in developing novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Ibrahim et al., 2011).
Biomedical Applications
In biomedical research, pyrazolo[3,4-b]pyridines, closely related to 2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine, have been extensively studied for their therapeutic potential. These compounds have shown promise in various biomedical applications due to their versatile chemical structure allowing for the incorporation of different substituents, thereby modulating their biological activity (Donaire-Arias et al., 2022).
Photophysical Studies
Research on compounds like 2-(1H-pyrazol-5-yl)pyridines, which share structural similarities with 2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine, has contributed to our understanding of photoreactions and photophysical processes. These studies have highlighted the diverse photoreactions that such compounds can undergo, including excited-state intramolecular and intermolecular proton transfers, offering insights into their potential applications in developing new photoluminescent materials (Vetokhina et al., 2012).
Coordination Chemistry and Luminescent Compounds
The coordination chemistry of pyrazolo[3,4-b]pyridines and their derivatives has been extensively explored, revealing their utility in synthesizing luminescent compounds. These studies have shown that such compounds can serve as versatile ligands in creating luminescent lanthanide compounds and transition metal complexes with unique photophysical properties, applicable in sensors, OLEDs, and biological imaging (Halcrow, 2005).
将来の方向性
The future directions for “2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine” and related compounds involve further exploration of their potential in various fields, including the agrochemical, pharmaceutical, and functional materials fields . The development of novel applications of these compounds is an ongoing area of research .
作用機序
Target of Action
Pyrazolo[3,4-b]pyridine derivatives have been associated with various biological activities . For instance, some derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2), a protein essential for cell cycle regulation .
Mode of Action
Pyrazolo[3,4-b]pyridine derivatives can interact with their targets through hydrogen bonding due to the presence of two adjacent nitrogen atoms in the azole motif . This allows them to simultaneously donate and accept hydrogen bonds, favoring the establishment of intermolecular interactions .
Biochemical Pathways
CDK2 inhibition can halt cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
The presence of a trifluoromethyl group in a molecule can improve drug potency by lowering the pk_a of the cyclic carbamate, enabling a key hydrogen bonding interaction with the protein .
Result of Action
Considering the potential inhibition of cdk2, this compound could induce cell cycle arrest, leading to the inhibition of cell proliferation, particularly in cancer cells .
Action Environment
The synthesis of pyrazolo[3,4-b]pyridine derivatives can be influenced by environmental factors such as reaction conditions and solvents . These factors could potentially affect the final structure and, consequently, the biological activity of the compound.
特性
IUPAC Name |
2-methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c1-14-4-5-2-6(8(9,10)11)3-12-7(5)13-14/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPLWIXNEYHUIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=NC2=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-fluorobenzamide](/img/structure/B2988073.png)
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide](/img/structure/B2988075.png)
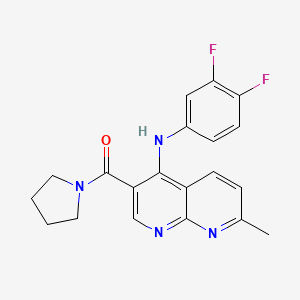
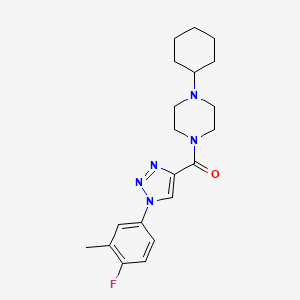

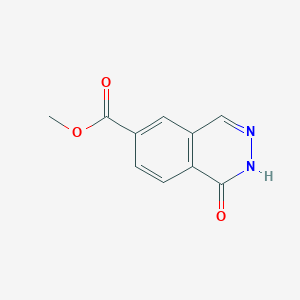

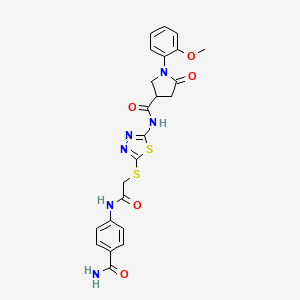
![5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2988086.png)
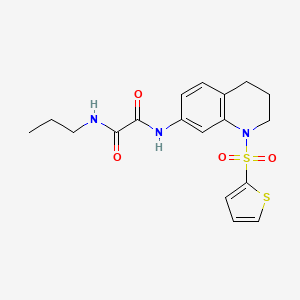
![2-Butyl-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988091.png)
![2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![7-Fluoro-2-methyl-3-[[1-(2-methylpropyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2988095.png)
![[4-(4-Fluorophenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B2988097.png)